molecular formula C10H9BrN2O2 B13866577 ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B13866577
M. Wt: 269.09 g/mol
InChI Key: KPWKIXRLVSQXAU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that features a bromine atom and an ethyl ester group attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The esterification step can be achieved using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Biology: The compound is utilized in the design of chemical probes for studying cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the ester group can interact with molecular targets, leading to changes in biological activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the ethyl ester group but shares the bromine substitution.

    Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Similar structure with a chlorine atom instead of bromine.

    5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Similar but with an ethyl group on the pyridine ring.

Uniqueness

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to the combination of the bromine atom and the ethyl ester group, which provides distinct reactivity and potential for diverse applications. Its structure allows for specific interactions in biological systems and chemical reactions, making it a valuable compound in research and development.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-13-9-7(8)3-6(11)4-12-9/h3-5H,2H2,1H3,(H,12,13)

InChI Key

KPWKIXRLVSQXAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=N2)Br

Origin of Product

United States

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